An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(2-pyridyl)tin
An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(2-pyridyl)tin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Trimethyl(2-pyridyl)tin, a valuable organotin reagent and synthetic intermediate. The document details a robust synthetic protocol, outlines key characterization data, and presents this information in a clear, accessible format for researchers in organic synthesis and drug development. Included are detailed experimental procedures, tabulated spectroscopic data, and visualizations of the synthetic workflow.
Introduction
Trimethyl(2-pyridyl)tin, also known as 2-(trimethylstannyl)pyridine, is an organometallic compound that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its utility is particularly pronounced in cross-coupling reactions, where the trimethylstannyl group can be readily transferred, allowing for the facile introduction of a 2-pyridyl moiety into a wide array of organic molecules. The pyridine ring is a common scaffold in pharmaceuticals and agrochemicals, making Trimethyl(2-pyridyl)tin a valuable precursor in the development of new chemical entities. This guide provides a detailed methodology for its preparation and a thorough analysis of its characteristic spectroscopic properties.
Synthesis of Trimethyl(2-pyridyl)tin
The synthesis of Trimethyl(2-pyridyl)tin is most effectively achieved through the lithiation of a 2-halopyridine, followed by quenching with trimethyltin chloride. This method, analogous to the preparation of similar organostannanes, offers a high-yielding and straightforward route to the desired product.
Experimental Protocol
Materials:
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2-Bromopyridine
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Trimethyltin chloride (Me₃SnCl)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [3]
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromopyridine (1.0 equivalent).
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Dissolve the 2-bromopyridine in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour. The formation of 2-lithiopyridine is often indicated by a color change.
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To the freshly prepared 2-lithiopyridine solution, add trimethyltin chloride (1.1 equivalents) dropwise at -78 °C.
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Continue stirring the reaction mixture at -78 °C for 3 hours.
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Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers and wash with a saturated aqueous sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude Trimethyl(2-pyridyl)tin can be further purified by distillation or column chromatography on silica gel.
Synthesis Workflow
Characterization
A comprehensive characterization of Trimethyl(2-pyridyl)tin is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 13737-05-8 | [4] |
| Molecular Formula | C₈H₁₃NSn | [4] |
| Molecular Weight | 241.91 g/mol | [4] |
| Appearance | Colorless to Almost colorless clear liquid | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Trimethyl(2-pyridyl)tin. The key nuclei to examine are ¹H, ¹³C, and ¹¹⁹Sn.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Anticipated ~8.6 | d | 1H | H-6 (Pyridine) |
| Anticipated ~7.6 | t | 1H | H-4 (Pyridine) |
| Anticipated ~7.2 | d | 1H | H-3 (Pyridine) |
| Anticipated ~7.1 | t | 1H | H-5 (Pyridine) |
| Anticipated ~0.3 | s | 9H | -Sn(CH₃)₃ |
3.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| Anticipated ~170 | C-2 (Pyridine) |
| Anticipated ~149 | C-6 (Pyridine) |
| Anticipated ~136 | C-4 (Pyridine) |
| Anticipated ~128 | C-3 (Pyridine) |
| Anticipated ~123 | C-5 (Pyridine) |
| Anticipated ~-9 | -Sn(CH₃)₃ |
3.2.3. ¹¹⁹Sn NMR Spectroscopy
Tin-119 NMR is particularly informative for organotin compounds, with the chemical shift being highly sensitive to the coordination environment of the tin atom.[6] For tetraorganostannanes like Trimethyl(2-pyridyl)tin, the chemical shift is expected in a specific range.
| Chemical Shift (δ) ppm | Reference |
| Anticipated -40 to -60 | [7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Interpretation |
| Anticipated 243 | [M+H]⁺ (based on the most abundant Sn isotope) |
| Anticipated 228 | [M - CH₃]⁺ |
| Anticipated 78 | [C₅H₄N]⁺ (Pyridyl fragment) |
Logical Relationships in Characterization
The characterization of Trimethyl(2-pyridyl)tin follows a logical workflow to confirm the successful synthesis and purity of the compound.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of Trimethyl(2-pyridyl)tin and a comprehensive overview of its characterization. The provided data and methodologies are intended to assist researchers in the successful preparation and identification of this important synthetic intermediate. The clear presentation of quantitative data and experimental procedures aims to facilitate its application in the fields of organic synthesis and drug discovery.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. TRIMETHYL(2-PYRIDYL)TIN | 13737-05-8 [chemicalbook.com]
- 3. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 4. Pyridine, 2-(trimethylstannyl)- | C8H13NSn | CID 11021057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethyl(2-pyridyl)tin | 13737-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 7. rsc.org [rsc.org]
